![molecular formula C19H15ClFN3O B2453691 2-(1-(2-chloro-6-fluorobenzyl)-1H-indol-2-yl)-5-ethyl-1,3,4-oxadiazole CAS No. 921779-36-4](/img/structure/B2453691.png)
2-(1-(2-chloro-6-fluorobenzyl)-1H-indol-2-yl)-5-ethyl-1,3,4-oxadiazole
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Description
Scientific Research Applications
Scientific Research Applications of 2-(1-(2-chloro-6-fluorobenzyl)-1H-indol-2-yl)-5-ethyl-1,3,4-oxadiazole
Xanthine Oxidase Inhibitory Activity
The compound 2-(1-(2-chloro-6-fluorobenzyl)-1H-indol-2-yl)-5-ethyl-1,3,4-oxadiazole and its derivatives have been studied for their potential in inhibiting the xanthine oxidase enzyme. Xanthine oxidase plays a significant role in the body's production of uric acid, and its inhibition is crucial in treating gout and related conditions. Qi et al. (2015) synthesized a series of derivatives from ethyl 3-phenyl-1H-pyrazole-5-carboxylate and evaluated their xanthine oxidase inhibitory activity, providing insights into the compound's potential therapeutic applications in conditions associated with elevated uric acid levels De-Qiang Qi, Jin-zong You, Xue-jie Wang, & Yi‐Ping Zhang, (2015).
Antiproliferative and Anti-Inflammatory Properties
The compound and its related structures have been synthesized and evaluated for their antiproliferative and anti-inflammatory activities. Rapolu et al. (2013) synthesized a series of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles and demonstrated their effectiveness against the proliferation of human cancer cell lines and inflammation, indicating their potential as therapeutic agents for cancer and inflammatory diseases Sreevani Rapolu, Manjula Alla, Vittal Rao Bommena, R. Murthy, N. Jain, Venkata Ramya Bommareddy, & M. R. Bommineni, (2013).
Antimicrobial Activity
Compounds derived from 2-(1-(2-chloro-6-fluorobenzyl)-1H-indol-2-yl)-5-ethyl-1,3,4-oxadiazole have also shown promising antimicrobial properties. Narayana et al. (2009) discussed the synthesis and studies on antimicrobial activities of heterocycles derived from this compound, highlighting its potential as a base structure for developing new antimicrobial agents B. Narayana, B. V. Ashalatha, K. K. V. Raj, & B. Sarojini, (2009).
properties
IUPAC Name |
2-[1-[(2-chloro-6-fluorophenyl)methyl]indol-2-yl]-5-ethyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O/c1-2-18-22-23-19(25-18)17-10-12-6-3-4-9-16(12)24(17)11-13-14(20)7-5-8-15(13)21/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTMLKOIWBNNJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-chloro-6-fluorobenzyl)-1H-indol-2-yl)-5-ethyl-1,3,4-oxadiazole |
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